5-Chloro-2-fluoro-4-methylbenzenesulfonamide 5-Chloro-2-fluoro-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17219891
InChI: InChI=1S/C7H7ClFNO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C7H7ClFNO2S
Molecular Weight: 223.65 g/mol

5-Chloro-2-fluoro-4-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC17219891

Molecular Formula: C7H7ClFNO2S

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-fluoro-4-methylbenzenesulfonamide -

Specification

Molecular Formula C7H7ClFNO2S
Molecular Weight 223.65 g/mol
IUPAC Name 5-chloro-2-fluoro-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C7H7ClFNO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Standard InChI Key YWRFGGJDYHYGNS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1Cl)S(=O)(=O)N)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-chloro-2-fluoro-4-methylbenzenesulfonamide, reflects its substitution pattern: a chlorine atom at position 5, fluorine at position 2, and a methyl group at position 4 on the benzene ring, with a sulfonamide (-SO₂NH₂) group at position 1 . Key structural identifiers include:

PropertyValue
Molecular FormulaC₇H₇ClFNO₂S
SMILESCC1=CC(=C(C=C1Cl)S(=O)(=O)N)F
InChIKeyYWRFGGJDYHYGNS-UHFFFAOYSA-N
Topological Polar Surface68.5 Ų
XLogP31.6

The sulfonamide group contributes to hydrogen-bonding interactions, while halogen substitutions enhance lipophilicity and target binding .

Physicochemical Properties

PubChem-derived computed properties reveal a balanced partition coefficient (XLogP3 = 1.6), indicating moderate membrane permeability . The topological polar surface area (68.5 Ų) suggests moderate solubility in aqueous environments, aligning with typical sulfonamide pharmacokinetics .

Synthesis and Analytical Characterization

Synthetic Pathways

While no direct synthesis protocols for 5-chloro-2-fluoro-4-methylbenzenesulfonamide are publicly documented, analogous benzenesulfonamides are typically synthesized via sulfonation of substituted anilines. A plausible route involves:

  • Chlorination and Fluorination: Sequential halogenation of p-methylanisole to introduce chlorine and fluorine.

  • Sulfonation: Reaction with chlorosulfonic acid to install the sulfonyl chloride group.

  • Amination: Treatment with ammonium hydroxide to yield the sulfonamide .

Spectroscopic Data

Key spectral features inferred from analogs include:

  • ¹H NMR: Aromatic protons resonating at δ 7.2–7.8 ppm, with methyl groups at δ 2.3–2.5 ppm.

  • IR: S=O stretching vibrations near 1150–1350 cm⁻¹ and N-H bends at 1600 cm⁻¹ .

Biological Activity and Mechanistic Insights

Carbonic Anhydrase Inhibition

Benzenesulfonamides are established inhibitors of carbonic anhydrase isoforms (e.g., CA IX/XII), which are overexpressed in hypoxic tumors. Molecular docking studies suggest that the chloro-fluoro-methyl substituents of 5-chloro-2-fluoro-4-methylbenzenesulfonamide may enhance hydrophobic interactions with CA active sites, though experimental validation is pending.

Research Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold is amendable to derivatization:

  • Position 4 (methyl): Introduce bulkier alkyl groups to modulate lipophilicity.

  • Sulfonamide nitrogen: Substitute with acyl or alkyl groups to enhance bioavailability .

Targeted Drug Delivery

Conjugation to nanoparticles or antibody-drug conjugates (ADCs) could exploit overexpression of CA IX in tumors, minimizing off-target effects.

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